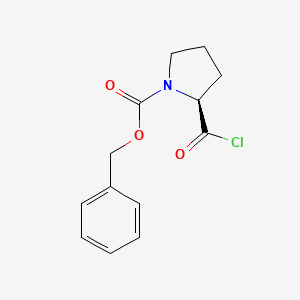N-Cbz-D-proline chloride
CAS No.:
Cat. No.: VC14342059
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14ClNO3 |
|---|---|
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |
| Standard InChI Key | IBNYJZJSXDGJNG-NSHDSACASA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
Introduction
Chemical Identity and Structural Features
N-Cbz-D-proline chloride consists of a pyrrolidine ring substituted with a benzyloxycarbonyl (Cbz) group at the nitrogen atom and a chloride moiety at the carboxylic acid position. The stereochemistry of the proline residue is specifically in the D-configuration, which is less common than the L-form and often sought after for its unique conformational effects in peptides . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.71 g/mol |
| CAS Number | 61350-62-7 |
| Melting Point | 76–78°C (lit.) |
| Optical Rotation () | +40° (c = 2, EtOH) |
| Storage Conditions | 2–8°C, protected from light |
The Cbz group enhances stability during synthetic procedures, while the chloride functionality enables efficient coupling reactions in peptide chain assembly .
Synthesis and Manufacturing
Acyl Chlorination of N-Cbz-D-Proline
The synthesis of N-Cbz-D-proline chloride typically begins with N-Cbz-D-proline, which undergoes acyl chlorination using reagents such as oxalyl chloride or thionyl chloride. A representative protocol involves:
-
Reaction Setup: N-Cbz-D-proline is dissolved in dichloromethane or tetrahydrofuran under inert conditions .
-
Chlorination: Oxalyl chloride (1.0–1.65 equiv) is added dropwise at 30–80°C, catalyzed by N,N-dimethylformamide (DMF, 0.01–0.05 equiv) .
-
Workup: The mixture is concentrated under reduced pressure to yield the chloride derivative as a crystalline solid .
This method achieves yields exceeding 85% under optimized conditions, with minimal racemization due to the steric protection offered by the Cbz group .
Alternative Routes
Recent patents describe catalytic hydrogenation approaches for related intermediates. For example, (R)-1-methylpyrrolidine-2-carbaldehyde—a precursor to N-Cbz-D-proline derivatives—is synthesized via hydrogenation of 1-methyl-D-prolyl chloride at controlled pressures (2–4 MPa) using palladium-based catalysts . Such methods emphasize scalability and enantiomeric purity (>98% ee) .
Applications in Organic Synthesis
Peptide Chemistry
N-Cbz-D-proline chloride is a cornerstone in solid-phase peptide synthesis (SPPS). The chloride’s reactivity facilitates efficient amide bond formation without requiring pre-activation, making it ideal for automated synthesizers . For instance, it has been employed in the synthesis of:
-
Histone deacetylase (HDAC) inhibitors: Analogues of trichostatin A and trapoxin B leverage the D-proline scaffold to enhance target selectivity .
-
Caspase inhibitors: Nonpeptide inhibitors of caspases 3 and 7 utilize the rigid pyrrolidine ring to mimic substrate binding .
Asymmetric Catalysis
The compound’s chiral center enables its use as a ligand in asymmetric catalysis. In a study by Organic Letters, N-Cbz-D-proline derivatives facilitated enantioselective aldol reactions with up to 97% ee, highlighting their utility in constructing complex stereocenters .
Physicochemical Properties and Stability
N-Cbz-D-proline chloride exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but is insoluble in water . Its stability profile necessitates storage at 2–8°C to prevent decomposition, particularly hydrolytic cleavage of the Cbz group . Key stability data include:
| Parameter | Condition | Outcome |
|---|---|---|
| Thermal Stability | 25°C (1 week) | <2% degradation |
| Hydrolytic Susceptibility | pH 7.4 buffer (37°C, 24 hrs) | 15% deprotection |
| Photostability | Exposure to UV light (254 nm) | Rapid decomposition |
Industrial and Research Significance
The demand for N-Cbz-D-proline chloride has surged in pharmaceutical research, particularly for oncology and neurodegenerative drug candidates. Suppliers such as TCI America and EvitaChem offer the compound at prices ranging from $1,151.00/250 mg, reflecting its high value in specialized syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume